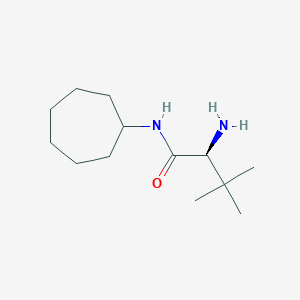
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide is a chemical compound with a unique structure that includes an amino group, a cycloheptyl group, and a dimethylbutanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cycloheptanone, 3,3-dimethylbutanoic acid, and an appropriate amine source.
Formation of Intermediate: Cycloheptanone is reacted with 3,3-dimethylbutanoic acid under specific conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an amine source to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may influence biochemical pathways related to its biological activity, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-N-cyclohexyl-3,3-dimethylbutanamide
- (2S)-2-amino-N-cyclopentyl-3,3-dimethylbutanamide
- (2S)-2-amino-N-cyclooctyl-3,3-dimethylbutanamide
Uniqueness
- Structural Differences : The cycloheptyl group in (2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide provides unique steric and electronic properties compared to its analogs.
- Chemical Properties : The compound’s specific reactivity and interaction with molecular targets may differ from similar compounds, making it unique in its applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H26N2O |
|---|---|
Peso molecular |
226.36 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-cycloheptyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H26N2O/c1-13(2,3)11(14)12(16)15-10-8-6-4-5-7-9-10/h10-11H,4-9,14H2,1-3H3,(H,15,16)/t11-/m1/s1 |
Clave InChI |
VGPOHXQLSVIKEH-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)NC1CCCCCC1)N |
SMILES canónico |
CC(C)(C)C(C(=O)NC1CCCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)
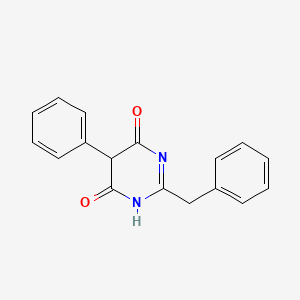
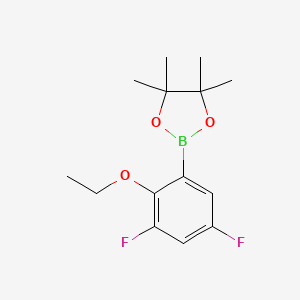

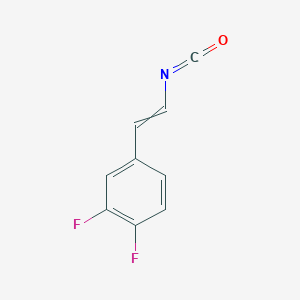
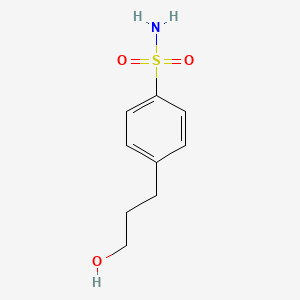

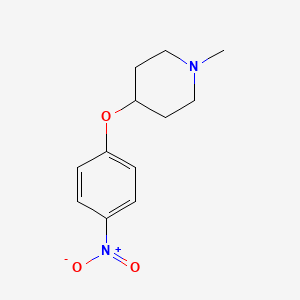
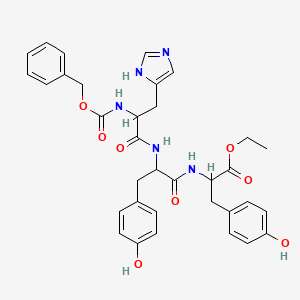

![1-[(4S)-4-tert-butyl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13900510.png)

![[3-(Dimethylamino)azetidin-3-yl]methanol;bis(2,2,2-trifluoroacetic acid)](/img/structure/B13900513.png)
![4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-2-fluoro-5-methylaniline](/img/structure/B13900521.png)
